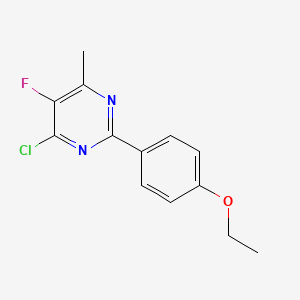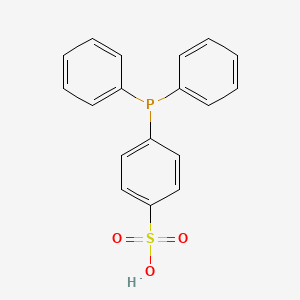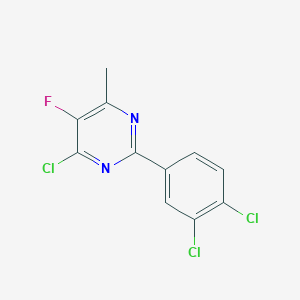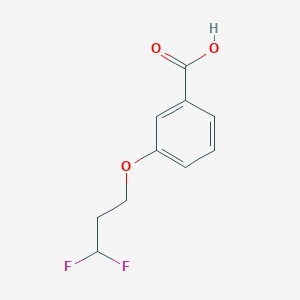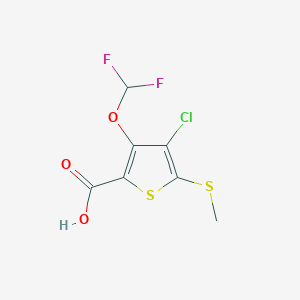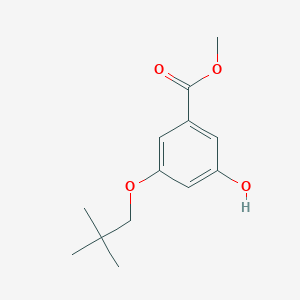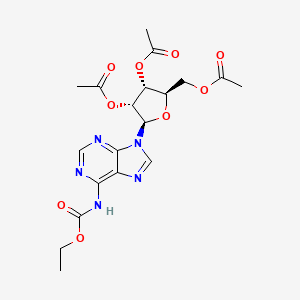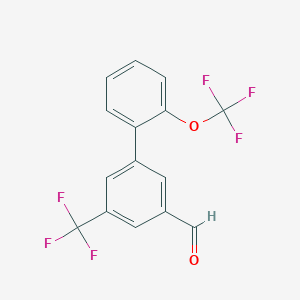
N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is structurally related to fentanyl analogs, which are known for their potent analgesic properties. The presence of the piperidine ring and the phenylethyl group contributes to its unique chemical and pharmacological characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide typically involves the reaction of 4-piperidinone with phenethyl bromide under biphasic conditions using phase transfer catalysts . This reaction forms N-phenethyl-4-piperidinone, which can then be further modified to introduce the N-methyl group and the carboxamide functionality.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production. The Siegfried method, for example, involves reacting N-phenethyl-4-piperidinone with aniline, followed by reduction with sodium borohydride to form the desired product .
化学反应分析
Types of Reactions
N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Commonly used to convert imines to amines.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction typically produces amines.
科学研究应用
N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals.
Biology: Studied for its interactions with biological receptors and enzymes.
Industry: Utilized in the production of other piperidine derivatives and related compounds.
作用机制
The mechanism of action of N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects . The exact pathways and molecular targets can vary depending on the specific structure and functional groups present in the compound.
相似化合物的比较
Similar Compounds
Fentanyl: N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide.
4-fluoroisobutyrfentanyl: N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide.
2-thiophenefentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide.
Uniqueness
N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide is unique due to its specific structural modifications, which can result in distinct pharmacological properties compared to other fentanyl analogs. The presence of the N-methyl group and the carboxamide functionality can influence its binding affinity and selectivity for opioid receptors, potentially leading to different therapeutic and side effect profiles.
属性
分子式 |
C15H22N2O |
|---|---|
分子量 |
246.35 g/mol |
IUPAC 名称 |
N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C15H22N2O/c1-17(12-9-13-5-3-2-4-6-13)15(18)14-7-10-16-11-8-14/h2-6,14,16H,7-12H2,1H3 |
InChI 键 |
DRJWVJXPRATPKF-UHFFFAOYSA-N |
规范 SMILES |
CN(CCC1=CC=CC=C1)C(=O)C2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





